LogP Elevation: +0.62 Units vs. Non-Fluorinated Analog and +1.14 Units vs. Non-CF3 Analog
The computed LogP of the target compound 3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine is 2.86 (ACD/Labs prediction, reported by Leyan.com) . The direct non-fluorinated analog 3-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 1000198-76-4) has a computed LogP of 2.24, yielding a ΔLogP of +0.62 units attributable to the 3-fluoro substituent . Compared to 3-fluoro-3-phenylpyrrolidine (LogP 1.72, chemsrc.com), which bears the 3-fluoro group but lacks the 4-CF3-phenyl group, the target compound exhibits a ΔLogP of +1.14 units, demonstrating that the 4-CF3-phenyl group contributes a quantitatively larger lipophilicity increase than the 3-fluoro substituent alone . Both the para-CF3 and meta-CF3 regioisomers share an identical computed LogP of 2.86, which means that selecting the para isomer for LogP optimization provides no lipophilicity penalty but enables other differentiation (see Evidence Item 4 below) .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) — ACD/Labs prediction |
|---|---|
| Target Compound Data | LogP = 2.86 (3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine, CAS 1565454-25-2) |
| Comparator Or Baseline | Comparator A: 3-[4-(trifluoromethyl)phenyl]pyrrolidine, LogP = 2.24. Comparator B: 3-fluoro-3-phenylpyrrolidine, LogP = 1.72. Comparator C: 3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine (meta isomer), LogP = 2.86. |
| Quantified Difference | ΔLogP (vs. non-fluorinated) = +0.62; ΔLogP (vs. non-CF3) = +1.14; ΔLogP (vs. meta-CF3 regioisomer) = 0.00 |
| Conditions | Computed LogP values from ACD/Labs prediction algorithm; reported on vendor chemical property sheets at standard conditions (25 °C). |
Why This Matters
A LogP difference of +0.62 versus the non-fluorinated analog is substantial in medicinal chemistry optimization, as each LogP unit change can alter membrane permeability by approximately one order of magnitude, making the target compound the preferred choice when higher passive permeability is required without increasing molecular weight.
